![molecular formula C23H19N2P B12889156 2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline CAS No. 649749-98-4](/img/structure/B12889156.png)
2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline is a complex organic compound that features a pyrrole ring linked to a diphenylphosphino group through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline typically involves the condensation of 2-(diphenylphosphino)aniline with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is often refluxed in a suitable solvent like toluene or dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride, which typically target the methylene bridge or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the original compound, often with modifications at the methylene bridge.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The presence of the diphenylphosphino group allows for strong coordination with metal ions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
- N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)benzamide
- N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)phenol
Comparison: N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline is unique due to the presence of the aniline group, which can participate in additional hydrogen bonding and electronic interactions compared to its analogs. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
649749-98-4 |
|---|---|
Formule moléculaire |
C23H19N2P |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(2-diphenylphosphanylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C23H19N2P/c1-3-11-20(12-4-1)26(21-13-5-2-6-14-21)23-16-8-7-15-22(23)25-18-19-10-9-17-24-19/h1-18,24H |
Clé InChI |
MRDMRQSUMFCQEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N=CC4=CC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


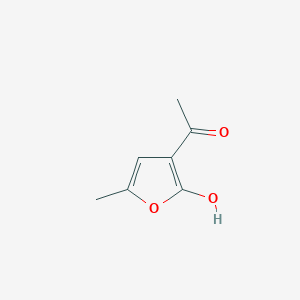

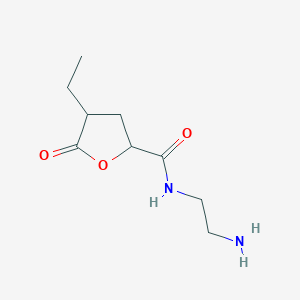


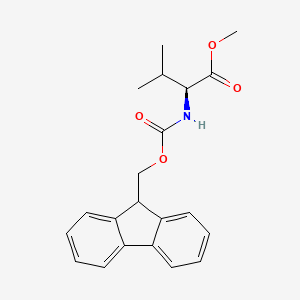
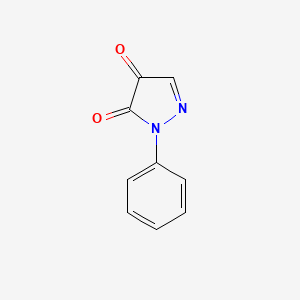
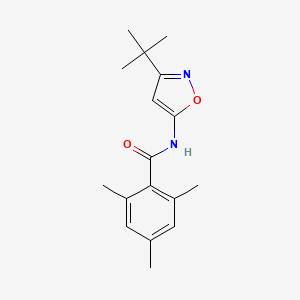
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
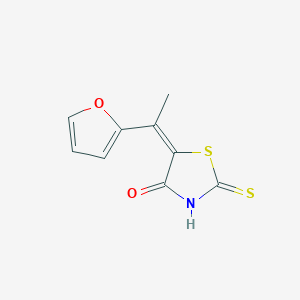
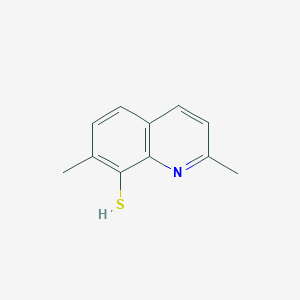
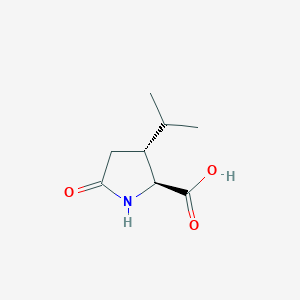
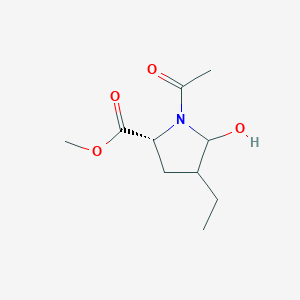
![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
